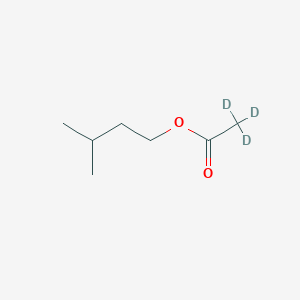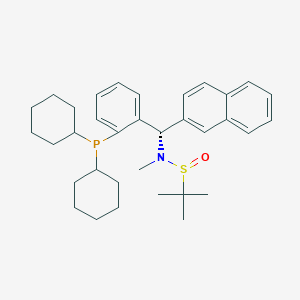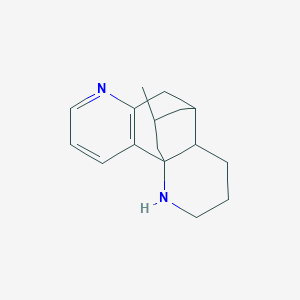
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-méthyl-1H-5beta,10bbeta-propano-1,7-phénanthroline est un composé organique complexe connu pour ses propriétés structurales uniques. Il s'agit de l'un des nombreux alcaloïdes obtenus à partir de diverses espèces de Lycopodium, notamment Lycopodium annotinum et Lycopodium fawcettii
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-méthyl-1H-5beta,10bbeta-propano-1,7-phénanthroline implique plusieurs étapes, généralement commençant par l'extraction d'alcaloïdes naturels à partir d'espèces de Lycopodium. Le processus comprend :
Extraction : Les alcaloïdes sont extraits en utilisant des solvants comme l'éthanol ou le méthanol.
Purification : L'extrait brut est purifié en utilisant des techniques chromatographiques.
Synthèse chimique : Des réactions chimiques supplémentaires sont utilisées pour affiner et synthétiser le composé souhaité.
Méthodes de production industrielle
L'utilisation de techniques chromatographiques et synthétiques avancées assure la production de composés de haute pureté pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-méthyl-1H-5beta,10bbeta-propano-1,7-phénanthroline subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents comme l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile sont possibles avec les dérivés halogénés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Dérivés halogénés en présence d'un nucléophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-méthyl-1H-5beta,10bbeta-propano-1,7-phénanthroline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-méthyl-1H-5beta,10bbeta-propano-1,7-phénanthroline implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il exerce ses effets en se liant à certaines enzymes ou récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes sont encore à l'étude .
Applications De Recherche Scientifique
(4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4aR,12R)-2,3,4,4abeta,5,6-Hexahydro-12-methyl-1H-5beta,10bbeta-propano-1,7-phenanthroline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Composés similaires
Alpha-Obscurine : Un autre alcaloïde d'espèces de Lycopodium avec des caractéristiques structurales similaires.
Lycopodine : Un composé apparenté avec des activités biologiques distinctes.
Huperzine A : Connu pour ses propriétés neuroprotectrices.
Unicité
Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C16H22N2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3 |
Clé InChI |
JJPMUZRSJKMFRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


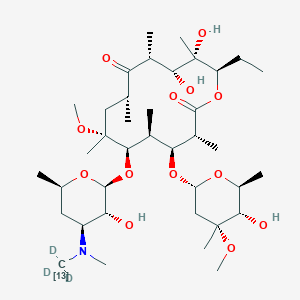
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)

![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
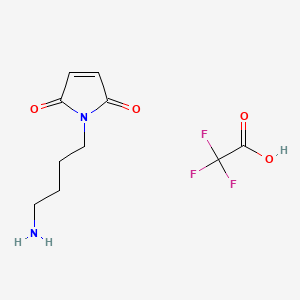

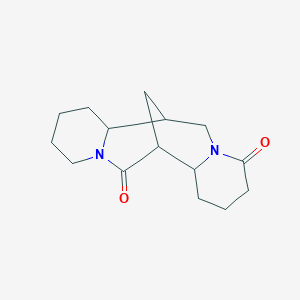
![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)


